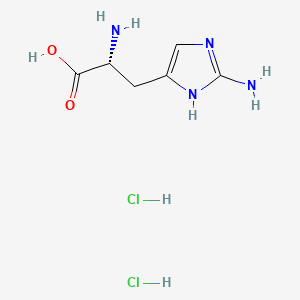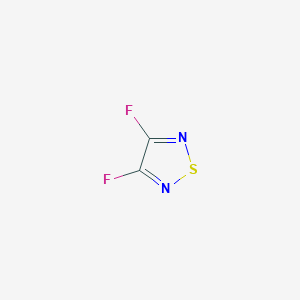![molecular formula C20H24BClO3 B13622120 2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorophenylmethoxy group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorophenylmethanol with 3-methylphenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then treated with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(4-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the dioxaborolane ring.
4-chlorophenylboronic acid: Contains the chlorophenyl group but lacks the dioxaborolane ring.
3-methylphenylboronic acid: Contains the methylphenyl group but lacks the dioxaborolane ring.
Uniqueness
2-{4-[(4-chlorophenyl)methoxy]-3-methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the chlorophenylmethoxy and methylphenyl groups within the dioxaborolane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H24BClO3 |
|---|---|
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
2-[4-[(4-chlorophenyl)methoxy]-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-12-16(21-24-19(2,3)20(4,5)25-21)8-11-18(14)23-13-15-6-9-17(22)10-7-15/h6-12H,13H2,1-5H3 |
Clave InChI |
ZIFPLJWQJTYQCC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)











